
(E)-1-(2-methylbenzoyl)-N'-(pyridin-4-ylmethylene)piperidine-4-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(2-methylbenzoyl)-N'-(pyridin-4-ylmethylene)piperidine-4-carbohydrazide, also known as MPHC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
(E)-1-(2-methylbenzoyl)-N'-(pyridin-4-ylmethylene)piperidine-4-carbohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of (E)-1-(2-methylbenzoyl)-N'-(pyridin-4-ylmethylene)piperidine-4-carbohydrazide is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation, tumor growth, and glucose metabolism.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, inhibit tumor cell proliferation and migration, and improve glucose metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (E)-1-(2-methylbenzoyl)-N'-(pyridin-4-ylmethylene)piperidine-4-carbohydrazide in lab experiments is its ability to selectively target specific enzymes and signaling pathways. However, one limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to predict its effects on different biological systems.
Direcciones Futuras
There are several future directions for research on (E)-1-(2-methylbenzoyl)-N'-(pyridin-4-ylmethylene)piperidine-4-carbohydrazide. One potential area of investigation is the development of more potent and selective derivatives of this compound. Another area of interest is the investigation of the effects of this compound on different biological systems, such as the nervous system and the immune system. Additionally, the potential use of this compound as a therapeutic agent for other diseases, such as cancer and diabetes, warrants further investigation.
Conclusion:
In conclusion, this compound is a promising chemical compound that has potential therapeutic applications in various diseases. Its anti-inflammatory, anti-tumor, and anti-diabetic properties make it a subject of interest for future research. While there are still limitations in our understanding of its mechanism of action, continued research on this compound may lead to the development of novel therapeutic agents.
Métodos De Síntesis
The synthesis of (E)-1-(2-methylbenzoyl)-N'-(pyridin-4-ylmethylene)piperidine-4-carbohydrazide involves the reaction of 2-methylbenzoyl chloride with piperidine-4-carbohydrazide, followed by the addition of pyridine-4-carbaldehyde. The resulting product is a yellow crystalline solid with a melting point of 239-241°C.
Propiedades
IUPAC Name |
1-(2-methylbenzoyl)-N-[(E)-pyridin-4-ylmethylideneamino]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-15-4-2-3-5-18(15)20(26)24-12-8-17(9-13-24)19(25)23-22-14-16-6-10-21-11-7-16/h2-7,10-11,14,17H,8-9,12-13H2,1H3,(H,23,25)/b22-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COXCREHVQRKHDK-HYARGMPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(CC2)C(=O)NN=CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)N2CCC(CC2)C(=O)N/N=C/C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
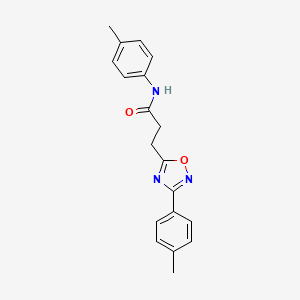





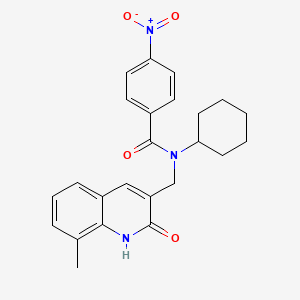
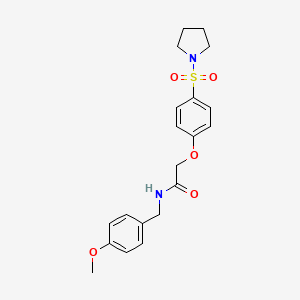
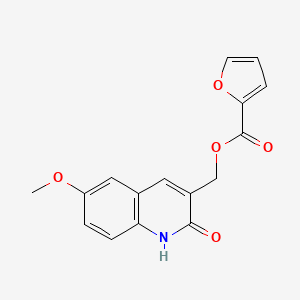
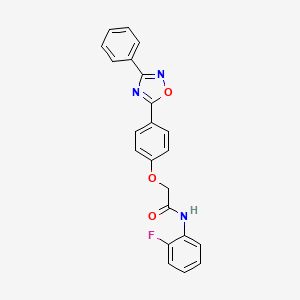
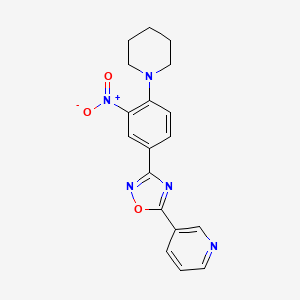
![N-(sec-butyl)-5-(4-chloro-N-methylphenylsulfonamido)benzo[b]thiophene-2-carboxamide](/img/structure/B7707703.png)
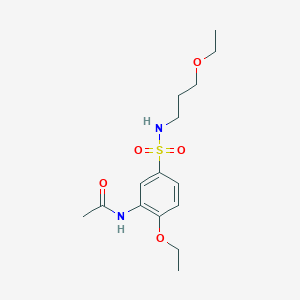
![4-[[2-[(4-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]acetyl]amino]benzamide](/img/structure/B7707719.png)
